2-(4-chloro-3,5-dimethylphenoxy)-N-(2-fluoro-4-iodophenyl)acetamide
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Overview
Description
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-fluoro-4-iodophenyl)acetamide is an organic compound with potential applications in various scientific fields. This compound features a complex structure with multiple functional groups, including chloro, fluoro, iodo, and phenoxy groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-fluoro-4-iodophenyl)acetamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-3,5-dimethylphenol and 2-fluoro-4-iodoaniline.
Formation of Phenoxy Acetate: The first step involves the reaction of 4-chloro-3,5-dimethylphenol with chloroacetyl chloride in the presence of a base like triethylamine to form 2-(4-chloro-3,5-dimethylphenoxy)acetyl chloride.
Amide Formation: The acetyl chloride intermediate is then reacted with 2-fluoro-4-iodoaniline in the presence of a base such as pyridine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms (chloro, fluoro, and iodo groups).
Oxidation and Reduction: The phenoxy and amide groups can participate in oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The aromatic rings can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the replacement of halogen atoms with other nucleophiles, while coupling reactions can result in the formation of biaryl compounds.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-fluoro-4-iodophenyl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential biological activity. The presence of multiple halogen atoms and aromatic rings suggests that it could interact with biological targets, such as enzymes or receptors, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its pharmacological properties
Industry
In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-fluoro-4-iodophenyl)acetamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The presence of halogen atoms may enhance its binding affinity to these targets through halogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-fluorophenyl)acetamide: Similar structure but lacks the iodine atom.
2-(4-chloro-3,5-dimethylphenoxy)-N-(4-iodophenyl)acetamide: Similar structure but lacks the fluorine atom.
2-(4-chloro-3,5-dimethylphenoxy)-N-(2,4-difluorophenyl)acetamide: Contains an additional fluorine atom.
Uniqueness
The unique combination of chloro, fluoro, and iodo groups in 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-fluoro-4-iodophenyl)acetamide distinguishes it from similar compounds. This combination can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-fluoro-4-iodophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFINO2/c1-9-5-12(6-10(2)16(9)17)22-8-15(21)20-14-4-3-11(19)7-13(14)18/h3-7H,8H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSBGMHKFNHDGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=C(C=C(C=C2)I)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFINO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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